Molecular Weight Advantage vs. Cbz-Protected Analog: 227.30 vs. 261.32 g/mol (13% Reduction) Improves Atom Economy and Linker Efficiency
The Boc-protected target compound (C₁₂H₂₁NO₃, MW 227.30 g/mol) offers a 13.0% molecular weight reduction compared to its Cbz-protected analog 5-Cbz-5-azaspiro[2.4]heptane-1-methanol (C₁₅H₁₉NO₃, MW 261.32 g/mol) . This translates to 34.02 g/mol lower mass per linker unit incorporated. In the context of PROTAC design, where the final heterobifunctional molecule frequently exceeds 700–900 Da, every reduction in linker MW directly contributes to maintaining drug-like physicochemical space (MW < 500 Da for oral bioavailability under Lipinski guidelines). The Boc analog also has a lower density (1.1 ± 0.1 g/cm³ vs. 1.3 ± 0.1 g/cm³) and lower boiling point (331.1 ± 15.0 °C vs. 419.9 ± 28.0 °C), facilitating purification and handling .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 227.30 g/mol (C₁₂H₂₁NO₃); density 1.1 ± 0.1 g/cm³; boiling point 331.1 ± 15.0 °C |
| Comparator Or Baseline | 5-Cbz-5-azaspiro[2.4]heptane-1-methanol (CAS 1419101-25-9): 261.32 g/mol (C₁₅H₁₉NO₃); density 1.3 ± 0.1 g/cm³; boiling point 419.9 ± 28.0 °C |
| Quantified Difference | MW reduction of 34.02 g/mol (13.0%); density reduction of ~0.2 g/cm³; boiling point reduction of ~88.8 °C |
| Conditions | Calculated from molecular formula; density and boiling point from ChemSrc-predicted physicochemical data |
Why This Matters
Lower linker MW directly improves the overall drug-likeness of the final PROTAC molecule and preserves synthetic atom economy, making this compound the preferred choice when minimizing molecular bulk is a design criterion.
